4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione
4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione
Brand Name:
Vulcanchem
CAS No.:
15389-33-0
VCID:
VC21011346
InChI:
InChI=1S/C18H11F3O2/c19-18(20,21)17(23)10-16(22)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2
SMILES:
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)CC(=O)C(F)(F)F
Molecular Formula:
C18H11F3O2
Molecular Weight:
316.3 g/mol
4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione
CAS No.: 15389-33-0
Cat. No.: VC21011346
Molecular Formula: C18H11F3O2
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15389-33-0 |
|---|---|
| Molecular Formula | C18H11F3O2 |
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | 4,4,4-trifluoro-1-phenanthren-2-ylbutane-1,3-dione |
| Standard InChI | InChI=1S/C18H11F3O2/c19-18(20,21)17(23)10-16(22)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2 |
| Standard InChI Key | AQNQWKSQLGAUBI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)CC(=O)C(F)(F)F |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)CC(=O)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator